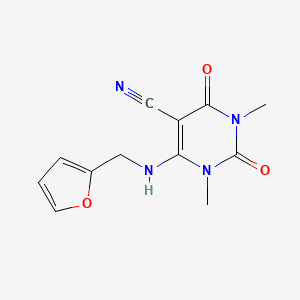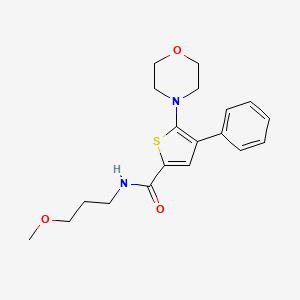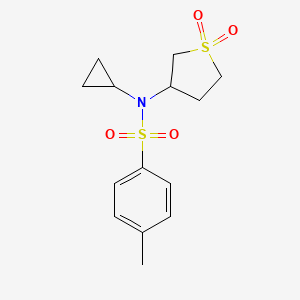![molecular formula C15H18N4O2S B7546188 N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)
N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfhydryl-containing compound that has been synthesized and studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide involves its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. It also has the ability to chelate heavy metals and other pollutants, thereby reducing their toxicity. These mechanisms make it a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide has a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, as well as protect against DNA damage. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its potential toxicity at high concentrations, which must be carefully monitored in lab experiments.
Orientations Futures
There are a number of future directions for the study of N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide. One direction is the development of new therapeutic agents for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is the use of this compound as a biosensor for the detection of heavy metals and other pollutants in the environment. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of this compound at different concentrations.
In conclusion, N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide is a promising compound with potential applications in various fields of scientific research. Its antioxidant and anti-inflammatory properties, as well as its ability to chelate heavy metals and other pollutants, make it a potential candidate for the treatment of various diseases and the detection of environmental pollutants. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide involves the reaction of 3-(1-(3,4-dimethylphenyl)imidazol-2-ylthio)propanoic acid with N,N'-carbonyldiimidazole in the presence of a base. The product is then purified using column chromatography. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide has been studied for its potential applications in various fields of scientific research. It has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a biosensor for the detection of heavy metals and other pollutants.
Propriétés
IUPAC Name |
N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-3-4-12(9-11(10)2)19-7-6-17-15(19)22-8-5-13(20)18-14(16)21/h3-4,6-7,9H,5,8H2,1-2H3,(H3,16,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUKXRACSSUHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2SCCC(=O)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)



![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)


![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)